N-[2-(2-Pyridyl)ethyl]cyclohexaneamine
Description
Properties
IUPAC Name |
N-(2-pyridin-2-ylethyl)cyclohexanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-2-6-12(7-3-1)15-11-9-13-8-4-5-10-14-13/h4-5,8,10,12,15H,1-3,6-7,9,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNNRJQTUBVOCJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCCC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Michael Addition-Based Alkylation
The Michael addition reaction, as exemplified in EP0550001B1, provides a foundational approach for introducing substituents to cyclohexylamine. In this method, cyclohexylamine undergoes nucleophilic attack on α,β-unsaturated esters (e.g., methyl acrylate) to form bis-alkylated products. For N-[2-(2-Pyridyl)ethyl]cyclohexaneamine, a modified Michael addition could involve substituting the acrylate with a pyridyl-containing α,β-unsaturated ester.
Reaction Scheme:
Subsequent hydrolysis and decarboxylation would yield the ethyl-linked pyridyl group. However, the steric and electronic effects of the pyridyl moiety may necessitate tailored reaction conditions, such as elevated temperatures (80–120°C) and polar aprotic solvents (e.g., DMF).
Reductive Amination with Pyridyl Ketones
Reductive amination, widely employed in N-ethylcyclohexylamine synthesis, could be adapted for the target compound. Cyclohexanone could react with 2-(2-pyridyl)ethylamine under hydrogenation conditions (H₂, 0.5–5 MPa) in the presence of palladium or platinum catalysts.
Optimization Parameters:
This method faces challenges in regioselectivity, as competing imine formation or over-reduction of the pyridine ring may occur.
Catalytic Hydrogenation and Pyridyl Functionalization
Hydrogenation of Pyridyl-Containing Precursors
The hydrogenation of N-(2-pyridyl)ethylidenecyclohexylamine, an imine intermediate, could yield the target amine. Drawing from CN103435494A, this process would require:
Critical Consideration: Pyridine rings are resistant to hydrogenation under mild conditions, but prolonged exposure to high-pressure H₂ (>5 MPa) may lead to partial saturation.
Nucleophilic Substitution Strategies
A two-step approach involving:
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Alkylation of Cyclohexylamine: Reaction with 2-(2-pyridyl)ethyl bromide in the presence of a base (e.g., K₂CO₃).
Challenges:
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Low nucleophilicity of cyclohexylamine may require phase-transfer catalysts.
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Steric hindrance from the pyridyl group could limit reaction efficiency.
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-Pyridyl)ethyl]cyclohexaneamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
N-[2-(2-Pyridyl)ethyl]cyclohexaneamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of N-[2-(2-Pyridyl)ethyl]cyclohexaneamine involves its interaction with specific molecular targets. The pyridine ring can coordinate with metal ions, making it useful in catalysis and coordination chemistry. Additionally, the compound can interact with biological macromolecules, potentially inhibiting or activating specific pathways .
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table summarizes structural analogs and their distinguishing features:
Physical and Chemical Properties
- Melting Points : Analogs with ethyl linkers (e.g., Compound 30 in ) exhibit melting points >137°C (decomposed), whereas rigid analogs like the cyclohexanediamine derivative () may have higher thermal stability due to aromatic stacking .
Research Findings and Trends
- Bioactivity : Guanidine-substituted analogs () show moderate yields (29–60%) and antimicrobial activity, suggesting that functionalization of the ethyl linker is critical for efficacy .
- Synthetic Accessibility : The user compound’s straightforward synthesis (compared to complex analogs in and ) makes it a practical intermediate for derivatization .
- Thermal Stability : Decomposition temperatures of ethyl-linked compounds (e.g., Compound 30 at >137°C) indicate stability under standard reaction conditions, advantageous for industrial applications .
Q & A
Q. What synthetic methodologies are reported for N-[2-(2-Pyridyl)ethyl]cyclohexaneamine, and how is purity ensured?
Synthesis typically involves nucleophilic substitution or reductive amination between 2-(2-pyridyl)ethylamine and cyclohexanone derivatives. For example, trans-isomer synthesis (critical for receptor binding) may employ tosyl-protected intermediates and column chromatography for purification . Purity verification requires high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) or nuclear magnetic resonance (NMR) to confirm structural integrity and exclude cis/trans isomer contamination .
Q. What spectroscopic techniques are used to characterize this compound?
Key methods include:
- ¹H/¹³C NMR : To confirm proton environments (e.g., cyclohexane protons at δ 1.2–2.1 ppm, pyridyl protons at δ 7.1–8.5 ppm) .
- Infrared Spectroscopy (IR) : To identify amine N-H stretches (~3300 cm⁻¹) and pyridyl C=N vibrations (~1600 cm⁻¹) .
- Mass Spectrometry (MS) : For molecular ion confirmation (e.g., exact mass ~219.2 g/mol) .
Advanced Research Questions
Q. How does this compound interact with 5-HT1A receptors compared to analogs like WAY-100635?
While WAY-100635 includes a carboxamide and methoxyphenylpiperazine group for enhanced 5-HT1A affinity, this compound lacks these moieties, likely reducing receptor specificity. Competitive binding assays (e.g., using [³H]8-OH-DPAT) under varying pH and temperature conditions can quantify binding affinity (Ki). Comparative studies suggest structural simplification may trade specificity for improved metabolic stability .
Q. What is the impact of stereochemistry on the compound’s receptor binding and pharmacokinetics?
The trans isomer exhibits higher 5-HT1A receptor specificity due to optimal spatial alignment of the pyridyl and cyclohexane groups, as shown in PET radioligand studies (e.g., 18F-Mefway vs. cis analogs) . Chiral separation via chiral HPLC or enzymatic resolution is critical for isolating active isomers. In vivo pharmacokinetics (e.g., brain uptake) can be evaluated using radiolabeled isotopes (¹¹C or ¹⁸F) in rodent models .
Q. How can this compound be adapted for PET imaging in neurological disorder research?
Radiolabeling with ¹⁸F or ¹¹C at the cyclohexane or pyridyl group enables PET imaging of 5-HT1A receptor density. For example:
- 18F-Mefway : A fluorinated analog demonstrated high brain penetration and receptor specificity in humans, validated via blocking studies with WAY-100635 .
- Experimental Design : Administer 18F-labeled compound intravenously, followed by dynamic PET scanning and kinetic modeling (e.g., two-tissue compartment model) to quantify receptor availability .
Q. How can researchers resolve discrepancies in binding affinity data across assay conditions?
Contradictions may arise from differences in:
- Assay pH : Serotonin receptor binding is pH-sensitive; standardize buffers (e.g., pH 7.4) .
- Membrane Preparation : Use transfected cell lines (e.g., HEK-293 expressing human 5-HT1A) to minimize endogenous receptor variability .
- Radioligand Choice : Compare results using [³H]WAY-100635 (high specificity) vs. [³H]8-OH-DPAT (broader serotonin receptor binding) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
